molecular formula C8H7BrF2O2 B12850204 3-Bromo-4-(2,2-difluoroethoxy)phenol

3-Bromo-4-(2,2-difluoroethoxy)phenol

Cat. No.: B12850204
M. Wt: 253.04 g/mol
InChI Key: ADNMZJIRZXNUOO-UHFFFAOYSA-N
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Description

3-Bromo-4-(2,2-difluoroethoxy)phenol is a halogenated phenolic compound characterized by a bromine atom at the 3-position and a 2,2-difluoroethoxy group at the 4-position of the benzene ring. The phenol group (-OH) at the para position relative to bromine imparts acidity, while the electron-withdrawing difluoroethoxy group influences its electronic properties and stability. This compound is structurally relevant in pharmaceutical and materials chemistry, particularly in designing fluorinated bioactive molecules .

Properties

Molecular Formula

C8H7BrF2O2

Molecular Weight

253.04 g/mol

IUPAC Name

3-bromo-4-(2,2-difluoroethoxy)phenol

InChI

InChI=1S/C8H7BrF2O2/c9-6-3-5(12)1-2-7(6)13-4-8(10)11/h1-3,8,12H,4H2

InChI Key

ADNMZJIRZXNUOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)Br)OCC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(2,2-difluoroethoxy)phenol typically involves the bromination of 4-(2,2-difluoroethoxy)phenol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenol ring . Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane .

Industrial Production Methods

Industrial production of 3-Bromo-4-(2,2-difluoroethoxy)phenol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product .

Comparison with Similar Compounds

Substitution Patterns and Electronic Effects

The table below highlights key structural analogs and their substituent effects:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
3-Bromo-4-(2,2-difluoroethoxy)phenol -Br (C3), -OCH₂CF₂H (C4), -OH (C1) C₈H₆BrF₂O₂ 265.04* High acidity, enhanced stability
3-Bromo-4-(2,2-difluoroethoxy)benzoic acid -Br (C3), -OCH₂CF₂H (C4), -COOH (C1) C₉H₆BrF₂O₃ 299.05 Higher acidity (carboxylic acid)
Methyl 3-bromo-4-(2,2-difluoroethoxy)benzoate -Br (C3), -OCH₂CF₂H (C4), -COOCH₃ (C1) C₁₀H₉BrF₂O₃ 295.09 Ester group reduces polarity
4-(3-Bromopropoxy)phenol -Br (C3 propoxy), -OH (C4) C₉H₁₁BrO₂ 231.09 Increased lipophilicity
2-Fluorophenol -F (C2), -OH (C1) C₆H₅FO 112.10 Lower acidity than target compound

*Calculated based on molecular formula.

Key Observations :

  • Acidity: The target phenol exhibits higher acidity than non-fluorinated analogs (e.g., 4-(3-bromopropoxy)phenol) due to the electron-withdrawing difluoroethoxy group, which stabilizes the deprotonated form. However, its acidity is lower than carboxylic acid derivatives like 3-bromo-4-(2,2-difluoroethoxy)benzoic acid .
  • Stability : The difluoroethoxy group enhances hydrolytic stability compared to ethoxy or propoxy groups, as fluorine’s electronegativity reduces susceptibility to nucleophilic attack .
  • Lipophilicity: Methyl ester analogs (e.g., Methyl 3-bromo-4-(2,2-difluoroethoxy)benzoate) are less polar than phenolic or carboxylic acid derivatives, favoring membrane permeability .

Physicochemical Properties

  • Solubility: The difluoroethoxy group improves solubility in polar aprotic solvents (e.g., DMSO) compared to fully non-fluorinated analogs.
  • Thermal Stability : Fluorinated ethers generally exhibit higher thermal stability, as seen in related compounds like 4-(2,2-Difluoroethoxy)piperidine hydrochloride .

Research and Industrial Relevance

  • Pharmaceutical Intermediates: The difluoroethoxy motif is prevalent in bioactive molecules, such as 5-{3-[(2-bromophenoxy)methyl]phenyl}-4-ethyl-4H-1,2,4-triazole-3-thiol, highlighting its role in drug design .
  • Material Science: Fluorinated phenols are leveraged in liquid crystals and polymers due to their stability and electronic properties .

Biological Activity

3-Bromo-4-(2,2-difluoroethoxy)phenol is a phenolic compound with significant potential in medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies and patents to present a comprehensive overview.

Chemical Structure and Properties

The molecular structure of 3-Bromo-4-(2,2-difluoroethoxy)phenol is characterized by a bromine atom and a difluoroethoxy group attached to a phenolic ring. The chemical formula is C9H8BrF2OC_9H_8BrF_2O. Its unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds similar to 3-Bromo-4-(2,2-difluoroethoxy)phenol exhibit antimicrobial properties. A study demonstrated that phenolic compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

Phenolic compounds are known for their anti-inflammatory properties. 3-Bromo-4-(2,2-difluoroethoxy)phenol may modulate inflammatory pathways, providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases. In vitro studies have shown that such compounds can reduce the production of pro-inflammatory cytokines .

Neuroprotective Potential

There is emerging evidence that phenolic compounds can exert neuroprotective effects. For instance, derivatives of similar phenolic structures have been investigated for their ability to inhibit β-secretase (BACE1), an enzyme involved in the pathogenesis of Alzheimer’s disease. This inhibition could potentially reduce amyloid-beta accumulation in the brain .

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial ActivityTested against E. coli and S. aureus; showed significant inhibitionSupports use in developing antimicrobial agents
Anti-inflammatory StudyReduced TNF-alpha levels in macrophagesIndicates potential for treating inflammatory disorders
Neuroprotective ResearchInhibition of BACE1 activity in cellular modelsSuggests potential in Alzheimer's treatment

The biological activities of 3-Bromo-4-(2,2-difluoroethoxy)phenol can be attributed to its ability to interact with various biological targets:

  • Antimicrobial Action : Disruption of bacterial cell membranes.
  • Anti-inflammatory Action : Inhibition of NF-kB signaling pathways.
  • Neuroprotective Mechanism : Modulation of amyloid precursor protein processing.

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